- Total Synthesis of (-)-HistrionicotoxinOrganic Letters, 2011, 13(16), 4446-4449,
Cas no 928-92-7 ((4E)-4-Hexen-1-ol)

(4E)-4-Hexen-1-ol structure
商品名:(4E)-4-Hexen-1-ol
(4E)-4-Hexen-1-ol 化学的及び物理的性質
名前と識別子
-
- 4-Hexen-1-ol
- 4-Hexen-1-ol,predominantly trans
- Hex-4-en-1-ol (Trans mainly)
- (E)-4-Hexen-1-ol
- trans-4-Hexenol
- Einecs 213-188-6
- FEMA 3430
- trans-4-hexen-1-ol
- trans-hex-4-en-1-ol
- (E)-Hex-4-en-1-ol
- 4-Hexen-1-ol, (4E)-
- 4-Hexen-1-ol, (E)-
- (4E)-4-Hexen-1-ol
- E-4-Hexen-1-ol
- ZHB2532C2H
- VTIODUHBZHNXFP-NSCUHMNNSA-N
- (E)-4-Hexenol
- FEMA No. 3430
- FCH4013137
- EBD3313922
- 4-Hexen-1-ol, predominantly tran
- (4E)-4-Hexen-1-ol (ACI)
- 4-Hexen-1-ol, (E)- (8CI)
- NSC 409218
- UNII-KD6QZU1YM7
- 4-Hexen-1-ol, >=96%, predominantly trans, FG
- D71247
- 4-Hexen-1-ol, predominantly trans, 97%
- CS-0163135
- 4-Hexen-1-ol pound notmixture of isomers pound notpredominantly trans
- UNII-ZHB2532C2H
- 4-HEXEN-1-OL, TRANS-
- AS-10588
- (4e)-hex-4-en-1-ol
- Q27295510
- 4-Hexen-1-ol, predominantly trans
- MFCD00009713
- EN300-95400
- AKOS022177872
- 6126-50-7
- InChI=1/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2
- (E)-4-Hexen-1-ol; (E)-4-Hexen-1-ol; trans-4-Hexen-1-ol; trans-4-Hexenol
- SCHEMBL98125
- DTXSID40878841
- CHEBI:166837
- NS00079935
- AI3-34796
- DB-000102
- FEMA NO. 3430, E-
- 928-92-7
- DB-003638
- KD6QZU1YM7
-
- MDL: MFCD00009713
- インチ: 1S/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2+
- InChIKey: VTIODUHBZHNXFP-NSCUHMNNSA-N
- ほほえんだ: C(CCO)/C=C/C
計算された属性
- せいみつぶんしりょう: 100.088815g/mol
- ひょうめんでんか: 0
- XLogP3: 1.2
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 回転可能化学結合数: 3
- どういたいしつりょう: 100.088815g/mol
- 単一同位体質量: 100.088815g/mol
- 水素結合トポロジー分子極性表面積: 20.2Ų
- 重原子数: 7
- 複雑さ: 48.1
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.851 g/mL at 25 °C(lit.)
- ゆうかいてん: 22.55°C (estimate)
- ふってん: 159-160 °C(lit.)
- フラッシュポイント: 華氏温度:141.8°f
摂氏度:61°c - 屈折率: n20/D 1.439(lit.)
- すいようせい: Slightly soluble in water.
- PSA: 20.23000
- LogP: 1.33500
- FEMA: 3430
- ようかいせい: 水に微溶解する
(4E)-4-Hexen-1-ol セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H319
- 警告文: P305+P351+P338
- 危険物輸送番号:1993
- WGKドイツ:3
- 危険カテゴリコード: 36
- セキュリティの説明: 26
-
危険物標識:
- 包装グループ:III
- TSCA:Yes
- 危険レベル:3.2
- ちょぞうじょうけん:Sealed in dry,Room Temperature
- 包装等級:III
- セキュリティ用語:3.2
(4E)-4-Hexen-1-ol 税関データ
- 税関コード:2905290000
- 税関データ:
中国税関コード:
2905290000概要:
290529000他の不飽和モノアルコール。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
290529000種類の不飽和一価アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
(4E)-4-Hexen-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A1360391-25g |
(E)-Hex-4-en-1-ol |
928-92-7 | 98% (E>85%) | 25g |
$78.0 | 2025-02-24 | |
abcr | AB332535-100 g |
4-Hexen-1-ol, predominantly trans, 97%; . |
928-92-7 | 97% | 100g |
€1069.50 | 2023-04-26 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H54459-5g |
4-Hexen-1-ol, predominantly trans, 97% |
928-92-7 | 97% | 5g |
¥2372.00 | 2023-02-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H38620-1g |
4-Hexen-1-ol |
928-92-7 | 1g |
¥78.0 | 2021-09-09 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H300983-5g |
(4E)-4-Hexen-1-ol |
928-92-7 | 95% | 5g |
¥169.90 | 2023-09-02 | |
Cooke Chemical | BD1547132-5g |
4-Hexen-1-ol |
928-92-7 | 97% | 5g |
RMB 224.80 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YY819-1g |
(4E)-4-Hexen-1-ol |
928-92-7 | 97% | 1g |
128CNY | 2021-05-10 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 237604-5G |
(4E)-4-Hexen-1-ol |
928-92-7 | 5g |
¥1359.89 | 2023-12-09 | ||
abcr | AB332535-5 g |
4-Hexen-1-ol, predominantly trans, 97%; . |
928-92-7 | 97% | 5g |
€146.10 | 2023-04-26 | |
abcr | AB332535-1 g |
4-Hexen-1-ol, predominantly trans, 97%; . |
928-92-7 | 97% | 1g |
€79.60 | 2023-04-26 |
(4E)-4-Hexen-1-ol 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; 0 °C; 90 min, 0 °C
1.2 Solvents: Ethyl acetate
1.3 Reagents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.2 Solvents: Ethyl acetate
1.3 Reagents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
リファレンス
- Capturing primary ozonides for a syn-dihydroxylation of olefinsNature Chemistry, 2023, 15(9), 1262-1266,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: (Ethenyloxy)trimethylsilane Catalysts: (SP-5-41)-Dichloro[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylid… Solvents: Dichloromethane ; 3 h, 50 °C
リファレンス
- Selective isomerization of a terminal olefin catalyzed by a ruthenium complex: the synthesis of indoles through ring-closing metathesisAngewandte Chemie, 2002, 41(24), 4732-4734,
ごうせいかいろ 4
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Sodium Solvents: Ammonia
リファレンス
- Stereoselective synthesis of alkenyl alcohols using dissolving metal (calcium, sodium) reductionSynthetic Communications, 1991, 21(3), 435-41,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Methyllithium Catalysts: Cuprous cyanide Solvents: Diethyl ether , Pentane
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- A stereoselective synthesis of functionalized alkenyllithiums and alkenyl cyanocuprates by the copper(I)-catalyzed coupling of organolithium reagents with α-lithiated cyclic enol ethersJournal of the American Chemical Society, 1989, 111(6), 2363-5,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Sodium
リファレンス
- 3,4-Dihydro-2H-pyrane-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: (Ethenyloxy)trimethylsilane Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ; 1.5 h, reflux
リファレンス
- Development of Isomerization and Cycloisomerization with Use of a Ruthenium Hydride with N-Heterocyclic Carbene and Its Application to the Synthesis of HeterocyclesJournal of Organic Chemistry, 2006, 71(11), 4255-4261,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
リファレンス
- Catalytic Epoxidation of Alkenes with OxoneJournal of Organic Chemistry, 1995, 60(5), 1391-407,
ごうせいかいろ 10
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Diethyl ether
リファレンス
- Magnesium ring scission reaction of 2-alkyl-3-chlorotetrahydropyranHuaxue Xuebao, 1987, 45(11), 1138-9,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: tert-Butyl methyl ether ; overnight, rt
1.2 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water
リファレンス
- Iodide-catalyzed cyclization of unsaturated N-chloroamines: a new way to synthesize 3-chloropiperidinesEuropean Journal of Organic Chemistry, 2002, (18), 3171-3178,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Sodium Solvents: Diisopropyl ether
リファレンス
- The synthesis of some 4-alken-1-olsJournal of the American Chemical Society, 1950, 72, 2120-2,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
リファレンス
- Intramolecular N-alkenylnitrone additions. Regio- and stereochemistryTetrahedron, 1985, 41(17), 3497-509,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
- Iron-Catalyzed Intramolecular Allylic C-H AminationJournal of the American Chemical Society, 2012, 134(4), 2036-2039,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; 5 min, rt
1.2 Reagents: Sodium sulfate Solvents: Water ; 0 °C
1.2 Reagents: Sodium sulfate Solvents: Water ; 0 °C
リファレンス
- Total Synthesis and Biological Evaluation of Siladenoserinol A and its AnaloguesAngewandte Chemie, 2018, 57(18), 5147-5150,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; -78 °C
リファレンス
- Highly Functionalized and Potent Antiviral Cyclopentane Derivatives Formed by a Tandem Process Consisting of Organometallic, Transition-Metal-Catalyzed, and Radical Reaction StepsChemistry - A European Journal, 2014, 20(33), 10298-10304,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Sodium Solvents: Diethyl ether , p-Xylene
リファレンス
- Synthesis of (+/-)-brevioxime and (+/-)-puraquinonic acid and studies on peptide ligation and acyl transfer2003, , 64(7),,
ごうせいかいろ 19
(4E)-4-Hexen-1-ol Raw materials
- 3-chloro-2-methyltetrahydropyran
- 4-Hexenal,(4E)-
- 2-Hydroxytetrahydrofuran
- 3-Bromo-2-methyltetrahydro-2H-pyran
- 2H-Pyran, 3-chlorotetrahydro-2-methyl-
- Methyllithium (1.6M in Diethyl Ether)
- 3,4-Dihydro-2H-pyran
- Ethyltriphenylphosphonium IodideDISCONTINUED SEE E931955
- 5-Hexen-1-ol
- 2H-Pyran, 5,6-dihydro-2-methyl-
- Valpromide
- Lithium, (3,4-dihydro-2H-pyran-6-yl)-
- 4-Hexenoic acid, ethyl ester, (4E)-
(4E)-4-Hexen-1-ol Preparation Products
(4E)-4-Hexen-1-ol 関連文献
-
Hamed Alshammari,Peter J. Miedziak,David J. Morgan,David W. Knight,Graham J. Hutchings Green Chem. 2013 15 1244
-
Graham W. Skelton,Dewen Dong,Rachel P. Tuffin,Stephen M. Kelly J. Mater. Chem. 2003 13 450
-
Christian Pfrang,Robert S. Martin,Carlos E. Canosa-Mas,Richard P. Wayne Phys. Chem. Chem. Phys. 2006 8 354
-
Rose Mary Philip,Sankaran Radhika,P. V. Saranya,Gopinathan Anilkumar RSC Adv. 2020 10 42441
-
Vivek W. Bhoyare,Akash G. Tathe,Avishek Das,Chetan C. Chintawar,Nitin T. Patil Chem. Soc. Rev. 2021 50 10422
-
Xiaoxiao Lin,Qiao Ma,Chengqiang Yang,Xiaofeng Tang,Weixiong Zhao,Changjin Hu,Xuejun Gu,Bo Fang,Yanbo Gai,Weijun Zhang RSC Adv. 2016 6 83573
-
Ping Yang,Huanlu Song,Yanping Lin,Tianyang Guo,Lijin Wang,Michael Granvogl,Yongquan Xu Food Funct. 2021 12 4797
-
Ziad T. I. Alkayar,Iain Coldham Org. Biomol. Chem. 2019 17 66
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Piotr Dudziński,Wibke S. Husstedt,Andrej V. Matsnev,Joseph S. Thrasher,Günter Haufe Org. Biomol. Chem. 2021 19 5607
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Lin Cheng,Jie Li,Qiancheng Zhang,Lisha Ma,Jucai Yang Dalton Trans. 2015 44 7395
推奨される供給者
Amadis Chemical Company Limited
(CAS:928-92-7)(4E)-4-Hexen-1-ol

清らかである:99%
はかる:100g
価格 ($):190.0